Carriomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carriomycin is a macrolide antibiotic that was approved by the National Medical Products Administration of China in 2019 . It is primarily used for the treatment of upper respiratory tract infections caused by bacteria such as Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . This compound is a mixture of related chemical compounds, specifically ester derivatives of spiramycin .
準備方法
Carriomycin is synthesized through a series of chemical reactions involving the esterification of spiramycin. The synthetic routes typically involve the use of isovaleryl chloride to produce isovalerylspiramycin, which is one of the main components of this compound . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification processes .
化学反応の分析
Carriomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its efficacy.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like isovaleryl chloride . The major products formed from these reactions are various ester derivatives of spiramycin, each with distinct biological properties .
科学的研究の応用
Carriomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of macrolide antibiotics.
Medicine: It has been investigated for its potential antiviral properties, including activity against SARS-CoV-2.
作用機序
Carriomycin exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, specifically the 50S subunit, preventing the translocation of peptides and thereby inhibiting the synthesis of essential proteins . This mechanism is similar to other macrolide antibiotics, making this compound effective against a broad range of bacterial infections .
類似化合物との比較
Carriomycin is unique among macrolide antibiotics due to its specific ester derivatives of spiramycin. Similar compounds include:
Erythromycin: Another macrolide antibiotic that also inhibits protein synthesis by binding to the 50S ribosomal subunit.
Clarithromycin: A semisynthetic derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity compared to erythromycin.
This compound’s uniqueness lies in its specific ester derivatives, which provide distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
65978-43-0 |
---|---|
分子式 |
C47H80O15 |
分子量 |
885.1 g/mol |
IUPAC名 |
2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C47H80O15/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39/h23-42,50-51H,14-22H2,1-13H3,(H,48,49) |
InChIキー |
XVEWEQLVOJZMCV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。